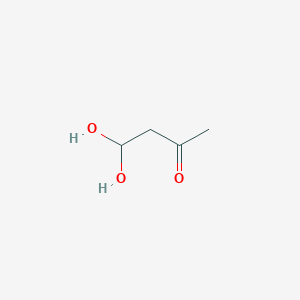

4-Dihydroxy-2-butanone

Description

Academic research into dihydroxybutanone derivatives has been largely driven by their involvement in essential biological processes. The most extensively studied compound in this family is 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2). wikipedia.orgnih.gov Its unphosphorylated precursor, 3,this compound, and its isomer, 1,this compound (B91883), have also been subjects of biochemical investigation, albeit to a lesser extent. biosynth.comlookchem.com Research has illuminated their functions as metabolic precursors, enzyme substrates, and potential targets for therapeutic intervention.

The scientific journey to understand dihydroxybutanone derivatives is intrinsically linked to the elucidation of the riboflavin biosynthesis pathway. Early research focused on identifying the precursors of this essential vitamin. nih.gov A pivotal moment in this research was the discovery that a four-carbon compound derived from the pentose (B10789219) phosphate (B84403) pathway was required for the formation of the vitamin's xylene ring. nih.govresearchgate.net

In the 1990s, dedicated studies led to the identification of the enzyme responsible for producing this four-carbon unit: 3,this compound 4-phosphate synthase (DHBP synthase), also known as RibB. acs.orgacs.org Subsequent research involved the cloning, sequencing, and expression of the gene encoding this enzyme from various organisms, including Escherichia coli, which confirmed its function and molecular characteristics. nih.gov These foundational studies established the identity of 3,this compound 4-phosphate as a crucial metabolic intermediate and set the stage for more detailed mechanistic and structural investigations. nih.gov

The primary significance of 3,this compound 4-phosphate lies in its indispensable role as a precursor for riboflavin. wikipedia.orgmdpi.com Riboflavin is the building block for the flavocoenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for a vast array of metabolic redox reactions, including fatty acid metabolism, amino acid metabolism, and protein folding. nih.govmdpi.comnih.gov

Crucially, the riboflavin biosynthesis pathway is present in most bacteria, fungi, and plants, but is absent in humans and other animals, who must obtain this vitamin from their diet. nih.govnih.goviucr.org This metabolic distinction makes the enzymes of the pathway, including DHBP synthase, highly attractive targets for the development of novel antimicrobial agents. researchgate.netnih.govnih.govresearchgate.net Inhibiting this pathway could selectively target pathogens without affecting the host.

The isomer 1,this compound also holds biological relevance. It has been identified as an intermediate in the biosynthesis of the amino acid threonine and is used as a standard for measuring the activity of the enzyme transketolase, a key component of the pentose phosphate pathway. lookchem.com Furthermore, studies have shown that 1,this compound can inhibit glycolytic enzymes like hexokinase and phosphofructokinase. biosynth.com

Academic research on dihydroxybutanone compounds has progressed along three main trajectories: understanding their biosynthesis and role as metabolic intermediates, characterizing the enzymes that act upon them, and elucidating the structural and mechanistic details of these enzymatic reactions.

The biosynthesis of 3,this compound 4-phosphate (DHBP) is a well-characterized process. The enzyme DHBP synthase catalyzes the conversion of D-ribulose 5-phosphate into DHBP and formate (B1220265). wikipedia.orgnih.gov This reaction is a committed step in the riboflavin pathway. nih.govnih.gov

The newly formed DHBP then serves as a substrate for the next enzyme in the pathway, 6,7-dimethyl-8-ribityllumazine (B135004) synthase (lumazine synthase). researchgate.net This enzyme catalyzes the condensation of DHBP with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.net This condensation reaction forms 6,7-dimethyl-8-ribityllumazine, which is the direct precursor to riboflavin. researchgate.netnih.gov

In some organisms, such as Bacillus subtilis, Mycobacterium tuberculosis, and plants, the DHBP synthase domain is part of a larger, bifunctional enzyme that also contains a GTP cyclohydrolase II domain. nih.govresearchgate.netresearchgate.net This fusion protein catalyzes the initial steps of both convergent branches of the riboflavin pathway, highlighting an elegant example of metabolic efficiency. researchgate.net

A significant focus of research has been the kinetic characterization of DHBP synthase from various organisms. These studies have provided valuable data on the enzyme's efficiency and substrate affinity. For instance, the enzyme from Vibrio cholerae exhibits Michaelis-Menten kinetics with a K_m for D-ribulose 5-phosphate of approximately 250-277 μM. acs.orgnih.gov The enzyme from Streptococcus pneumoniae shows a similar affinity with a K_m value of 181 μM. researchgate.net

Interactive Data Table: Kinetic Parameters of DHBP Synthase

| Organism | Substrate | K_m (μM) | k_cat (min⁻¹) | V_max (nmol/min/mg) | Source(s) |

| Vibrio cholerae | D-Ribulose 5-phosphate | 250 ± 30 | - | 270 ± 10 | nih.gov |

| Vibrio cholerae | D-Ribulose 5-phosphate | 277 ± 3 | 2.2 ± 0.2 | - | acs.org |

| Streptococcus pneumoniae | D-Ribulose 5-phosphate | 181 | - | 109 (nmol/min/mg) | researchgate.net |

| Escherichia coli | D-Ribulose 5-phosphate | - | - | 28.3 (nmol/min/mg) | nih.gov |

Given its potential as a drug target, inhibition studies of DHBP synthase are particularly important. Research has identified competitive inhibitors of the enzyme. One such example is 4-phospho-D-erythronohydroxamic acid (4PEH), a substrate analog that competitively inhibits DHBPS from Vibrio cholerae. nih.gov The discovery of such inhibitors is a crucial first step in developing novel antibiotics that target the riboflavin biosynthesis pathway. nih.gov

Elucidating the three-dimensional structure of DHBP synthase has been a major goal of researchers, providing a blueprint for understanding its function and for designing specific inhibitors. High-resolution crystal structures have been determined for the enzyme from several species, including E. coli, Methanococcus jannaschii, Vibrio cholerae, and Mycobacterium tuberculosis. nih.govnih.govnih.govcaltech.edu

These structural studies reveal that the enzyme typically functions as a homodimer, with each subunit contributing residues to form two independent active sites. nih.govnih.gov The active site binds the substrate, D-ribulose 5-phosphate, and a required divalent metal cofactor, typically Mg²⁺, which is essential for catalysis. acs.orgnih.govdntb.gov.ua

The catalytic mechanism proposed for DHBP synthase is complex, involving a series of steps: enolization of the substrate, a skeletal rearrangement (a 1,2-migration), hydration, and finally, the elimination of formate. acs.orgacs.orgnih.gov Recent advanced studies using techniques like time-dependent crystallography and NMR spectroscopy have successfully trapped and identified transient chemical intermediates in the reaction. acs.orgacs.org These findings provide direct evidence for the proposed multi-step mechanism and offer a deeper understanding of the intricate chemistry performed by the enzyme. acs.orgacs.org

Interactive Data Table: Selected Crystal Structures of DHBP Synthase

| PDB ID | Organism | Resolution (Å) | Ligand(s) | Source(s) |

| 1FGJ | Escherichia coli | 1.40 | Gold ion | nih.gov |

| 1PVW | Methanococcus jannaschii | 1.70 | Ribulose 5-phosphate, Zn²⁺, Ca²⁺ | caltech.edu |

| 4YXB | Vibrio cholerae | 1.59 | Ribulose 5-phosphate | nih.gov |

| 4YXC | Vibrio cholerae | 1.86 | 4-phospho-D-erythronohydroxamic acid (inhibitor) | nih.gov |

| 7TYE | Escherichia coli (G108S mutant) | 1.94 | Sulfate (B86663) ion | rcsb.org |

| 4Z4S | Mycobacterium tuberculosis | 3.00 | FMN | nih.gov |

Structure

3D Structure

Properties

CAS No. |

51299-84-4 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

4,4-dihydroxybutan-2-one |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h4,6-7H,2H2,1H3 |

InChI Key |

FGVRJQCLRCOIMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Formation Mechanisms of Dihydroxybutanone Derivatives

The Role of 3,4-Dihydroxy-2-butanone 4-Phosphate in Riboflavin (B1680620) Biosynthesis

The generation and subsequent utilization of 3,this compound 4-phosphate are central to the construction of the xylene ring of riboflavin. wikipedia.orgnih.gov This process involves two key enzymatic stages: the synthesis of the butanone derivative itself, followed by its condensation with a pyrimidine (B1678525) derivative.

The enzyme 3,this compound 4-phosphate synthase (DHBPS), encoded by the ribB gene, catalyzes the conversion of D-ribulose 5-phosphate into L-3,this compound 4-phosphate and formate (B1220265). wikipedia.orgnih.govnih.govagriculturejournals.cz This reaction is a committed step in the riboflavin biosynthesis pathway. nih.govnih.gov The enzyme was first isolated from the yeast Candida guilliermondii, and its substrate was identified as D-ribulose 5-phosphate. sci-hub.se Studies using isotopically labeled substrates confirmed that carbon atoms 1, 2, 3, and 5 of D-ribulose 5-phosphate are used to form the L-3,this compound 4-phosphate product. nih.gov Specifically, C-4 of the product originates from C-5 of the substrate. nih.govresearchgate.net The fourth carbon atom of the substrate is eliminated as formate. nih.govresearchgate.net

| Reaction Summary | |

| Enzyme | 3,this compound 4-phosphate synthase (DHBPS, RibB) |

| Substrate | D-Ribulose 5-phosphate |

| Products | L-3,this compound 4-phosphate, Formate |

| Source of Reactant | Pentose (B10789219) Phosphate (B84403) Pathway |

The L-3,this compound 4-phosphate generated by DHBPS serves as the four-carbon substrate for the next enzyme in the pathway, lumazine (B192210) synthase. osti.govnih.govacs.org Lumazine synthase catalyzes the condensation of L-3,this compound 4-phosphate with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. sci-hub.seresearchgate.net This reaction yields 6,7-dimethyl-8-ribityllumazine (B135004), which is the direct precursor to riboflavin. sci-hub.seresearchgate.net The formation of the lumazine involves the creation of a Schiff base between the amino group of the pyrimidine and the carbonyl group of the butanone derivative. sci-hub.seresearchgate.net The resulting lumazine molecule eventually undergoes a dismutation reaction catalyzed by riboflavin synthase to form riboflavin. researchgate.net

Enzymatic Mechanism of 3,this compound 4-Phosphate Synthase (RibB)

The conversion of D-ribulose 5-phosphate to L-3,this compound 4-phosphate is a chemically complex process involving several distinct steps, including enolization, dehydration, a skeletal rearrangement, and formate elimination. nih.govresearchgate.net This intricate mechanism is facilitated by the enzyme's active site and its requirement for metal cofactors.

A key feature of the DHBPS-catalyzed reaction is a complex intramolecular skeletal rearrangement. genome.jpnih.gov During this process, the bond between C-3 and C-4 and the bond between C-4 and C-5 of the D-ribulose 5-phosphate substrate are broken. genome.jp Carbon atom 4, along with its attached hydrogen atom, is excised and released as formate. researchgate.netnih.govresearchgate.net Concurrently, a new bond is formed directly between carbon atoms 3 and 5 of the original substrate. genome.jpnih.gov This rearrangement is a sigmatropic reaction that proceeds with retention of the configuration at the migrating carbon center. researchgate.net The final step involves the stereospecific addition of a proton from the solvent to C-3 of the product. researchgate.netnih.gov

The currently accepted mechanism involves a sequence of chemical transformations within the enzyme's active site. acs.orgresearchgate.net The reaction is initiated by the dehydration of C-1 of D-ribulose 5-phosphate, which forms the first transient intermediate. osti.govresearchgate.netacs.org This is followed by a rearrangement involving a 1,2-migration, which fuses C-5 to C-3. osti.govresearchgate.netacs.org This rearrangement creates a hydrated C-4 that is positioned for elimination as formate. osti.govresearchgate.netacs.org This sequence of dehydration followed by a 1,2-shift, hydration, and deformylation constitutes the canonical mechanism for the enzyme. acs.orgresearchgate.net

DHBPS is a metal-dependent enzyme that requires a divalent cation for its catalytic activity. genome.jpnih.govebi.ac.uk Magnesium (Mg²⁺) is the preferred cation, though manganese (Mn²⁺) can also support activity. genome.jpresearchgate.netacs.org The enzyme's full activity is achieved when the metal ion concentration is equal to the enzyme concentration. osti.govnih.gov X-ray crystallography and other structural studies have revealed that the active site can coordinate one or two metal ions. osti.govnih.govacs.orgnih.gov In the structure of DHBPS from Methanococcus jannaschii, the substrate is coordinated to a dimetal center. nih.gov These metal ions play crucial roles in catalysis by interacting with the substrate and key amino acid residues. nih.govpdbj.org The metal ions coordinate with the carbonyl group and hydroxyl groups of the substrate, as well as with acidic residues like glutamate (B1630785) and histidine within the active site. nih.govpdbj.org This coordination helps to properly orient the substrate, stabilize reaction intermediates, and facilitate the chemical steps of the reaction, such as enolization and the subsequent rearrangement. ebi.ac.uknih.gov

| Catalytic Roles of Key Components | |

| Component | Proposed Role in Catalysis |

| Divalent Metal Ions (Mg²⁺, Mn²⁺) | Coordinate with substrate's oxygen groups (C2, C3, C4, phosphate). nih.govpdbj.org Stabilize transition states. nih.gov Activate water molecules for acid-base catalysis. pdbj.org |

| Aspartate/Glutamate Residues | Act as general acid-base catalysts. nih.govebi.ac.uk Coordinate metal ions. nih.govpdbj.org Initiate enediol formation. nih.gov |

| Histidine Residues | Participate in general acid-base catalysis. nih.govebi.ac.uk Coordinate metal ions. pdbj.org |

| Cysteine Residue | May act as a general acid catalyst during dehydration. nih.govebi.ac.uk |

Formation of 1,this compound (B91883) via Hydrolysis of 1,4-Dihydroxyacetone

1,this compound is a monosaccharide that can be produced through the hydrolysis of 1,4-dihydroxyacetone. cymitquimica.combiosynth.com This compound serves as an intermediate in organic synthesis and biotechnology and has been utilized in biological studies to explore the microbial degradation of carbohydrates. cymitquimica.combiosynth.com

Involvement of Dihydroxybutanone in Threonine Biosynthesis

Some sources suggest that 1,this compound acts as an intermediate in the biosynthesis of the amino acid threonine. lookchem.com However, a more extensively documented biosynthetic role for a dihydroxybutanone isomer is found in the riboflavin (vitamin B2) synthesis pathway.

In this pathway, the enzyme 3,this compound 4-phosphate synthase (also known as RibB) catalyzes the conversion of D-ribulose 5-phosphate into formate and L-3,this compound 4-phosphate (DHBP). acs.orgwikipedia.orgresearchgate.net This reaction is characterized by a complex intramolecular skeletal rearrangement. genome.jp The resulting DHBP serves as the precursor for the xylene ring of riboflavin. wikipedia.org This magnesium-dependent enzyme is crucial for riboflavin biosynthesis in various organisms, including bacteria and plants. acs.orggenome.jpnih.gov The enzyme condenses DHBP with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin. researchgate.netnih.gov

Table 1: Key Molecules in the Riboflavin Biosynthesis Pathway Involving DHBP

| Molecule Name | Role in Pathway |

|---|---|

| D-Ribulose 5-phosphate | Substrate |

| 3,this compound 4-phosphate (DHBP) | Product of RibB enzyme, precursor for lumazine synthase |

| 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Co-substrate for lumazine synthase |

| 6,7-Dimethyl-8-ribityllumazine | Product of lumazine synthase, precursor for riboflavin synthase |

Atmospheric Formation Mechanisms of Dihydroxybutanone from Oxidation Processes

Dihydroxybutanone isomers are significant products of atmospheric oxidation, particularly from biogenic volatile organic compounds like isoprene (B109036). These reactions contribute to the formation of secondary organic aerosols (SOA), which impact air quality and climate. nih.govacs.org

Isoprene, the most abundant biogenic volatile organic compound emitted by plants, undergoes oxidation in the atmosphere to form various products. mdpi.comharvard.edu Under low-NOx conditions, a key second-generation product is isoprene epoxydiol (IEPOX). acs.orgnih.gov While IEPOX is known to contribute significantly to SOA formation through uptake into acidic aerosols, its gas-phase oxidation also produces C4-dihydroxycarbonyl compounds. mdpi.comnih.govcopernicus.org

Research has shown that the OH-radical-initiated oxidation of IEPOX isomers yields dihydroxycarbonyls with the molecular formula C4H8O3. acs.orgnih.gov The most abundant of these products is 3,this compound (DHBO). acs.orgnih.gov

Table 2: Product Yields from the Oxidation of β-IEPOX

| IEPOX Isomer | Product | Molar Yield (%) |

|---|---|---|

| cis-β-IEPOX | 3,this compound (DHBO) | 43% |

| trans-β-IEPOX | 3,this compound (DHBO) | 36% |

Data sourced from Bates et al. (2016). acs.orgnih.gov

Global chemical transport models estimate the total annual production of these C4H8O3 dihydroxycarbonyls to be approximately 54 teragrams per year (Tg y⁻¹), with the majority being DHBO. acs.orgnih.gov

Dihydroxycarbonyl compounds formed in the gas phase, such as 3,this compound (DHBO), are water-soluble and can partition into the aqueous phase of atmospheric aerosols and clouds. acs.org In this aqueous phase, they can be further oxidized by radicals like the hydroxyl radical (·OH), sulfate (B86663) radical (SO₄⁻·), and nitrate (B79036) radical (NO₃·). researchgate.netacs.org

The oxidation of DHBO in the tropospheric aqueous phase has been studied using density functional theory. researchgate.net The results show a clear trend in reactivity based on the type of radical, with the hydroxyl radical being the most potent oxidant. researchgate.net

Table 3: Calculated Reaction Rate Constants for DHBO Oxidation in the Aqueous Phase at 298 K

| Radical | Rate Constant (k) in L mol⁻¹ s⁻¹ |

|---|---|

| Hydroxyl Radical (·OH) | 1.20 × 10⁸ |

| Sulfate Radical (SO₄⁻·) | 8.51 × 10⁵ |

| Nitrate Radical (NO₃·) | 2.86 × 10⁵ |

Data sourced from ResearchGate, based on DFT calculations. researchgate.net

The subsequent reactions of DHBO with these radicals, particularly in the presence of oxygen, lead to the formation of smaller, more oxidized products like acetic acid and methylglyoxal. researchgate.net These products are known precursors for aqueous secondary organic aerosol (aqSOA), demonstrating a multigenerational chemical process that increases the oxygen-to-carbon ratio of organic aerosols. researchgate.net

Metabolic Roles of Dihydroxybutanone Compounds in Biological Systems

Dihydroxybutanone in Microbial Metabolism

In the microbial world, dihydroxybutanone compounds are key players in essential metabolic pathways, including vitamin biosynthesis and the breakdown of certain carbon sources. Their roles are particularly well-documented in the context of bacterial physiology and survival.

Central Role in Bacterial Riboflavin (B1680620) Biosynthesis Pathways

The phosphorylated derivative, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a crucial intermediate in the biosynthesis of riboflavin (vitamin B2) in most bacteria. nih.gov The enzyme 3,this compound-4-phosphate synthase (DHBPS), encoded by the ribB gene, catalyzes the conversion of D-ribulose 5-phosphate into DHBP and formate (B1220265). nih.govwikipedia.org This reaction is one of the two initial committed steps in the riboflavin pathway. nih.gov

The biosynthesis of one molecule of riboflavin requires one molecule of guanosine (B1672433) 5'-triphosphate (GTP) and two molecules of ribulose 5-phosphate. mdpi.comresearchgate.net The pathway consists of two convergent branches. In one branch, GTP is converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.net In the other branch, DHBPS produces DHBP. nih.govresearchgate.net These two products are then condensed by the enzyme 6,7-dimethyl-8-ribityllumazine (B135004) synthase to form 6,7-dimethyl-8-ribityllumazine. nih.govresearchgate.net Finally, riboflavin synthase catalyzes a dismutation reaction of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway. nih.govresearchgate.net

In some bacteria, such as Photobacterium leiognathi, the genes for riboflavin synthesis, including ribB, are located within the lux operon. wikipedia.org Furthermore, DHBPS can exist as a bifunctional enzyme with GTP cyclohydrolase II, which catalyzes the first step in the other branch of the riboflavin biosynthesis pathway. wikipedia.orgresearchgate.net This is the case in Mycobacterium tuberculosis, where the ribA2 gene encodes a bifunctional enzyme with both DHBPS and GTP cyclohydrolase II domains. researchgate.netrcsb.orgnih.gov

| Enzyme/Intermediate | Role | Gene (in bacteria) | References |

|---|---|---|---|

| D-Ribulose 5-phosphate | Substrate for DHBPS | - | nih.govwikipedia.org |

| 3,this compound 4-phosphate synthase (DHBPS) | Catalyzes the formation of DHBP and formate from D-ribulose 5-phosphate | ribB | nih.govwikipedia.org |

| 3,this compound 4-phosphate (DHBP) | Intermediate that condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | - | nih.govresearchgate.net |

| Guanosine 5'-triphosphate (GTP) | Precursor for the pyrimidine (B1678525) portion of riboflavin | - | nih.govmdpi.com |

| GTP cyclohydrolase II | Catalyzes the first step in the conversion of GTP | ribA | wikipedia.org |

| 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Intermediate that condenses with DHBP | - | nih.govresearchgate.net |

| 6,7-Dimethyl-8-ribityllumazine synthase | Catalyzes the condensation of DHBP and the pyrimidinedione derivative | ribH | wikipedia.org |

| 6,7-Dimethyl-8-ribityllumazine | Precursor to riboflavin | - | nih.govresearchgate.net |

| Riboflavin synthase | Catalyzes the final step to form riboflavin | ribE | wikipedia.org |

Involvement in Microbial Degradation of Carbohydrates and Acetone (B3395972)

While the phosphorylated form is central to biosynthesis, the non-phosphorylated compound, 1,this compound (B91883), has been studied as a substrate in the investigation of microbial degradation of carbohydrates and acetone metabolism. cymitquimica.combiosynth.com Some denitrifying bacteria isolated from activated sludge have demonstrated the ability to utilize various ketones, including butanone, as their sole source of carbon and energy. nih.gov The anaerobic degradation of acetone in these bacteria is thought to proceed via carboxylation to acetoacetate, a process for which bicarbonate is essential. nih.gov Although not directly implicating 1,this compound as a natural intermediate, its structural similarity to these substrates makes it a useful compound for studying the enzymatic mechanisms involved in ketone and carbohydrate metabolism. cymitquimica.combiosynth.com

Essentiality in the Virulence and Survival of Pathogenic Bacteria (e.g., Mycobacterium, Salmonella, Helicobacter, Vibrio cholerae)

The riboflavin biosynthesis pathway, and specifically the enzyme DHBPS, is indispensable for the survival and virulence of several pathogenic bacteria. nih.gov This is because most bacteria cannot uptake riboflavin from their environment and must synthesize it de novo. nih.gov The absence of this pathway in humans makes it an attractive target for the development of novel antimicrobial agents. nih.govresearchgate.net

Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis, possesses a bifunctional DHBPS/GTP cyclohydrolase II enzyme encoded by the ribA2 gene (Rv1415), which is essential for its growth. researchgate.netrcsb.orgnih.govepfl.ch Studies have shown that the DHBPS domain of this enzyme transitions between an inactive monomeric state and an active dimeric state depending on pH. rcsb.org The essentiality of this enzyme for the pathogen's survival highlights its potential as a drug target. epfl.ch

Salmonella : DHBPS is also crucial for Salmonella species. nih.gov The enzyme from Salmonella typhimurium requires magnesium for its activity. researchgate.net The essential nature of this pathway makes it a target for developing new antibiotics against this pathogen. nih.gov

Helicobacter : The riboflavin biosynthesis pathway is also vital for Helicobacter species. nih.gov

Vibrio cholerae : The bacterium responsible for cholera, Vibrio cholerae, also relies on the riboflavin biosynthesis pathway for survival. nih.gov Structural and kinetic studies of DHBPS from V. cholerae have been conducted to understand its mechanism and to identify potential inhibitors. nih.gov

Dihydroxybutanone in Plant Metabolism

Similar to microbes, plants synthesize their own riboflavin, and dihydroxybutanone phosphate (B84403) is a key intermediate in this process. The regulation of this pathway is crucial for plant growth and development.

Riboflavin Biosynthesis in Higher Plants (e.g., Lycium chinense, Arabidopsis)

In higher plants like Lycium chinense (goji berry) and Arabidopsis thaliana, riboflavin biosynthesis occurs in the plastids. mdpi.commdpi.com A key feature of the plant pathway is the presence of a bifunctional enzyme that combines the activities of GTP cyclohydrolase II and DHBPS. mdpi.comresearchgate.net In L. chinense, this bifunctional enzyme is encoded by the LcRIBA gene. mdpi.com This gene is expressed in all organs of the plant, with the highest levels typically found in the leaves and red fruits, correlating with the highest riboflavin content in the leaves. mdpi.com

In Arabidopsis thaliana, the ribA gene encodes a similar bifunctional enzyme. researchgate.net The initial steps of riboflavin biosynthesis, including the formation of 3,this compound 4-phosphate from ribulose-5-phosphate, are catalyzed by this dual-function protein. scite.ai

| Gene | Encoded Enzyme | Function | Highest Expression Organ | Reference |

|---|---|---|---|---|

| LcRIBA | Bifunctional GTP cyclohydrolase II/3,this compound-4-phosphate synthase | Catalyzes two initial steps in riboflavin biosynthesis | Leaves | mdpi.com |

| LcLS1 and LcLS2 | Lumazine (B192210) synthase | Catalyzes the formation of 6,7-dimethyl-8-ribityllumazine | Leaves and Red Fruits | mdpi.com |

| LcRS | Riboflavin synthase | Catalyzes the final step to produce riboflavin | Red Fruits | mdpi.com |

Transcriptional Regulation of DHBP Synthase Gene Expression in Riboflavin Overproducing Organisms (e.g., Ashbya gossypii)

Ashbya gossypii, a filamentous fungus, is a natural overproducer of riboflavin, making it a model organism for studying the regulation of this pathway. microbiologyresearch.orgnih.gov In A. gossypii, the overproduction of riboflavin is linked to the growth phase, with most of the vitamin being produced during the stationary phase. microbiologyresearch.orgnih.gov Research has shown that the specific activity of DHBP synthase, encoded by the RIB3 gene, increases during this production phase. microbiologyresearch.orgnih.govresearchgate.net This increase in enzyme activity is correlated with an increase in RIB3 mRNA levels, suggesting that the regulation occurs at the transcriptional level. microbiologyresearch.orgnih.gov Reporter gene studies using a RIB3 promoter-lacZ fusion confirmed that the promoter activity is induced during the production phase, indicating that the transcriptional regulation of the DHBP synthase gene is a key factor in the time course of riboflavin overproduction in this organism. microbiologyresearch.org

Interconnections with the Pentose (B10789219) Phosphate Pathway

The metabolic significance of dihydroxybutanone compounds is prominently highlighted by their direct and crucial link to the pentose phosphate pathway (PPP), a fundamental process in cellular metabolism. wikipedia.orgnih.gov This interconnection is centered on the biosynthesis of riboflavin (vitamin B2), where a key intermediate from the PPP serves as the direct precursor for the formation of a four-carbon dihydroxybutanone derivative. cuvillier.deacs.org

The central molecule linking these two pathways is D-ribulose 5-phosphate , a five-carbon sugar phosphate produced in the oxidative phase of the pentose phosphate pathway. acs.orgresearchgate.net In a critical step of riboflavin biosynthesis, the enzyme 3,this compound 4-phosphate synthase (DHBP synthase) , also known as RibB, utilizes D-ribulose 5-phosphate as its substrate. acs.orgwikipedia.org

The L-3,this compound 4-phosphate generated from this reaction is an essential building block for the subsequent steps of the riboflavin pathway. sci-hub.se It provides the necessary four-carbon unit that condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form the xylene ring of 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin. researchgate.netsci-hub.se Therefore, the pentose phosphate pathway is indispensable for riboflavin synthesis, as it supplies the exclusive precursor for the DHBP synthase-catalyzed reaction.

Table 1: Key Molecules in the Conversion of a Pentose Phosphate Pathway Intermediate to L-3,this compound 4-phosphate

| Molecule | Type | Role in the Pathway |

| D-Ribulose 5-phosphate | Precursor Substrate | An intermediate of the pentose phosphate pathway that serves as the starting material. acs.orgresearchgate.net |

| 3,this compound 4-phosphate synthase (RibB) | Enzyme | Catalyzes the conversion of D-ribulose 5-phosphate to L-3,this compound 4-phosphate. acs.orgwikipedia.org |

| L-3,this compound 4-phosphate (DHBP) | Product | The four-carbon compound that is a key precursor for the xylene ring of riboflavin. acs.orgresearchgate.net |

| Formate | Byproduct | The single-carbon molecule eliminated from D-ribulose 5-phosphate during the reaction. acs.orgnih.gov |

Table 2: Detailed Research Findings on DHBP Synthase (RibB) Activity

| Research Finding | Organism/System Studied | Significance |

| The enzyme is magnesium-dependent for its catalytic activity. acs.orgresearchgate.net | Vibrio cholerae | Elucidates the requirement of a metal cofactor for the complex chemical rearrangement. |

| The enzyme can exist as a bifunctional protein, fused with GTP cyclohydrolase II, which catalyzes the first step in the other branch of riboflavin synthesis. researchgate.netnih.govebi.ac.uk | Mycobacterium tuberculosis, Plants, many eubacteria | Shows an evolutionary strategy to streamline the initial steps of a convergent biosynthetic pathway. |

| The reaction proceeds through several transient chemical states, including dehydration at C1, a skeletal rearrangement linking C3 and C5, and hydration at C4 to facilitate deformylation. acs.orgnsf.gov | Vibrio cholerae | Provides detailed mechanistic insight into the complex and unusual rearrangement reaction. |

| The enzyme is a target for the development of novel antibacterial drugs because the riboflavin synthesis pathway is essential in many pathogens but absent in animals. acs.orgnih.gov | General (Bacteria, Fungi) | Highlights the potential therapeutic applications of understanding this metabolic interconnection. |

Advanced Analytical Methodologies in Dihydroxybutanone Research

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopy is a cornerstone of biochemical research, enabling scientists to probe molecular structures and monitor reactions in real-time.

Nuclear Magnetic Resonance (NMR) for Intermediate Identification and Dynamic Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. nih.govuu.nl In the context of enzymes that process 1,4-dihydroxy-2-butanone (B91883) or its analogs, such as 3,this compound-4-phosphate synthase (DHBPS), NMR has been instrumental. nih.gov By using protein deuteration strategies and advanced NMR methods, researchers have successfully determined the solution structure of enzymes as large as 47 kDa. nih.govresearchgate.net

NMR chemical shift mapping is particularly valuable for identifying the active site of an enzyme. nih.gov By comparing the NMR spectra of an enzyme in its free form and when bound to a substrate, substrate analog, or inhibitor, specific residues involved in binding and catalysis can be identified. nih.gov This approach was used effectively with DHBPS to pinpoint the location of its active site and guide mutagenesis experiments to confirm the roles of key catalytic residues. nih.gov Furthermore, NMR can detect and characterize transient reaction intermediates, which are critical for understanding the step-by-step mechanism of enzymatic catalysis. nih.gov The technique is also sensitive to molecular motions over a wide range of timescales, providing insights into the conformational changes that enzymes undergo during their catalytic cycle. nih.govunimib.it

Table 1: Applications of NMR in Dihydroxybutanone-Related Enzyme Research

| NMR Application | Description | Example Insight |

| Structure Determination | Elucidates the three-dimensional solution structure of enzymes. | Determined the 47 kDa structure of 3,this compound-4-phosphate synthase. nih.gov |

| Active Site Mapping | Identifies residues at the enzyme's active site by monitoring chemical shift perturbations upon ligand binding. | Revealed the location of the active site in DHBPS, guiding further mutagenesis studies. nih.gov |

| Dynamic Studies | Characterizes the conformational flexibility and changes in the enzyme during catalysis. | Detects the interconversion between active and inactive enzyme states. nih.gov |

| Intermediate Identification | Traps and characterizes short-lived reaction intermediates. | Provides direct evidence for proposed catalytic mechanisms. |

Electron Paramagnetic Resonance (EPR) for Divalent Metal Ion Characterization in Enzyme Active Sites

Many enzymes that catalyze aldol reactions, including those involving dihydroxybutanone-like substrates, are Class II aldolases. These enzymes require a divalent metal ion, typically Zn²⁺, Co²⁺, or Mn²⁺, for their catalytic activity. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used to study molecules with unpaired electrons, such as paramagnetic metal ions like Mn²⁺ or Co²⁺. utsa.eduresearchgate.net

When a catalytically essential but EPR-silent ion like Zn²⁺ is present, it can often be substituted with a paramagnetic probe like Co²⁺ to make the active site amenable to EPR analysis. researchgate.netmarquette.edu EPR spectra provide a wealth of information about the electronic structure and coordination environment of the metal ion. utsa.edufigshare.com Analysis of the EPR signal can reveal:

The oxidation state and spin state of the metal ion.

The geometry of the metal coordination sphere (e.g., tetrahedral vs. octahedral). nih.gov

The identity and number of coordinating ligands from the protein or substrate.

The distances and orientations of substrates or inhibitors relative to the metal center. nih.gov

This information is crucial for understanding how the metal ion participates in catalysis, for instance, by stabilizing a negatively charged enolate intermediate formed during the reaction. nih.gov

Spectrophotometric and Colorimetric Assays for Enzyme Kinetics and Product Detection

Spectrophotometric and colorimetric assays are fundamental tools for studying enzyme kinetics. creative-enzymes.com These methods are generally low-cost, robust, and adaptable to high-throughput screening. creative-enzymes.comsigmaaldrich.com They work by monitoring the change in absorbance of light at a specific wavelength as a substrate is converted into a product. buffalostate.edu

For aldolases, a common approach is a coupled-enzyme assay. nih.gov In this setup, the product of the aldolase reaction (e.g., glyceraldehyde-3-phosphate) is used as a substrate for a second, "coupling" enzyme. This second reaction involves the oxidation or reduction of a cofactor like nicotinamide adenine (B156593) dinucleotide (NAD⁺/NADH), which has a strong absorbance at 340 nm in its reduced form (NADH). buffalostate.edunih.gov By monitoring the change in absorbance at 340 nm, the rate of the initial aldolase reaction can be precisely measured. buffalostate.edu

Alternatively, colorimetric assays can be used to directly detect the ketone product. windows.netsigmaaldrich.comabcam.com For instance, the reaction of the ketone with reagents like creatine and naphthol can produce a colored compound, allowing for quantification. acs.org These assays are essential for determining key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which describe the enzyme's affinity for its substrate and its catalytic efficiency, respectively. youtube.com

Table 2: Example Kinetic Parameters for an Aldolase Determined by Spectrophotometric Assay

| Substrate | Kₘ (μM) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| D-Ribulose 5-Phosphate | 277 ± 3 | 2.2 ± 0.2 | 130 ± 10 |

Data adapted from a study on 3,this compound 4-phosphate synthase. acs.org

Crystallography and Structural Biology Approaches

To fully understand how an enzyme functions, a high-resolution, three-dimensional picture of its structure is indispensable.

X-ray Crystallography for High-Resolution Enzyme-Ligand Complex Structures

X-ray crystallography is the premier technique for determining the atomic-level structure of proteins. By crystallizing an enzyme, often in complex with a substrate, product, or inhibitor, and diffracting X-rays through the crystal, a detailed electron density map can be generated, revealing the precise position of each atom. rcsb.org

Numerous crystal structures of aldolases have been solved, providing invaluable insights into their mechanism. nih.govwhiterose.ac.uk These structures show that many Class II aldolases adopt a TIM barrel fold, a conserved protein architecture consisting of eight alternating α-helices and parallel β-strands. wikipedia.org The active site is typically located at the C-terminal end of the β-barrel. nih.gov Crystallography of enzyme-ligand complexes has allowed researchers to visualize:

The coordination of the catalytic metal ion by conserved histidine or aspartate residues. whiterose.ac.uk

The direct binding of the substrate's keto and hydroxyl groups to the metal ion. nih.gov

The network of hydrogen bonds between the enzyme's active site residues and the bound ligand, which is crucial for substrate specificity and positioning for catalysis. whiterose.ac.uk

The capture of reaction intermediates, providing a static snapshot of a specific step in the catalytic cycle. nih.gov

Table 3: Selected PDB Entries for Aldolase Structures

| PDB ID | Enzyme Name | Ligand | Resolution (Å) | Organism |

| 2ALD | Fructose-bisphosphate aldolase A | Fructose 1,6-bisphosphate | 2.10 | Homo sapiens rcsb.org |

| 1J4E | Fructose-1,6-bisphosphate aldolase | Phosphoglycolohydroxamate | 1.45 | Escherichia coli whiterose.ac.uk |

| 2V5J | 4-hydroxy-2-ketoheptane-1,7-dioate aldolase | Pyruvate & Succinic semialdehyde | 1.80 | Escherichia coli nih.gov |

Comparative Structural Analysis of Orthologs and Conformational States

Furthermore, comparing the structure of an enzyme in its "apo" state (without a bound ligand) to its "holo" state (with a ligand bound) reveals important conformational changes that occur during the catalytic cycle. nih.govresearchgate.net For example, the binding of a substrate can induce a conformational change in a flexible loop or side chain (like Arg303 in aldolase A), moving it into a catalytically competent position. nih.gov These comparative studies are essential for building a complete, dynamic picture of how these enzymes function and for understanding the molecular basis of their specificity. nih.gov The repetitive (β/α)₈ architecture of the TIM barrel is thought to have arisen from gene duplication of smaller units, and comparative analyses help trace this evolutionary history. nih.gov

Chromatographic and Mass Spectrometric Analysis of Dihydroxybutanone and Related Metabolites

The accurate identification and quantification of 1,this compound and its associated metabolites in complex biological matrices necessitate the use of advanced analytical methodologies. Chromatographic techniques coupled with mass spectrometry provide the requisite sensitivity and selectivity for comprehensive metabolic profiling.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of non-volatile and thermally labile compounds, making it well-suited for the study of dihydroxybutanone and its metabolites. nih.gov The successful separation of these polar analytes relies on the careful selection of the stationary phase, mobile phase composition, and detector.

In the context of metabolite profiling, reversed-phase HPLC is a commonly employed strategy. nih.gov This approach utilizes a nonpolar stationary phase, such as octadecylsilyl (C18), and a polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile. mdpi.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For polar compounds like dihydroxybutanone, a highly aqueous mobile phase is often required to achieve adequate retention on a C18 column. The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency when coupled with mass spectrometry. mdpi.com

Detection of dihydroxybutanone and its metabolites can be achieved using various detectors. A photodiode array (PDA) detector can be used if the metabolites possess a suitable chromophore. nih.gov However, for compounds lacking a strong UV-absorbing moiety, more universal detection methods or derivatization are necessary. Electrochemical array detection (LCECA) offers an alternative for redox-active metabolites. researchgate.net

The table below outlines a representative HPLC method for the analysis of polar metabolites, which can be adapted for dihydroxybutanone research.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Comprehensive Carbonyl Metabolite Analysis

Ultrahigh-Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. frontiersin.org When coupled with mass spectrometry (MS), UHPLC-MS has become a powerful tool for the comprehensive analysis of carbonyl metabolites, including hydroxy ketones like 1,this compound. nih.gov

The enhanced separation efficiency of UHPLC is particularly beneficial for resolving isomeric and isobaric metabolites that may be present in complex biological samples. nih.gov For the analysis of carbonyl compounds, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to improve chromatographic retention and detection sensitivity. nih.gov However, direct analysis of underivatized carbonyls is also feasible and often preferred to avoid potential side reactions and sample preparation complexities.

A study on the analysis of a broad range of carbonyl metabolites in exhaled breath utilized a UHPLC system with a phenyl column, which provides alternative selectivity to C18 columns for polar and aromatic compounds. nih.gov The separation was achieved using a gradient elution with a flow rate of 0.2 mL/min and a column temperature of 30°C. nih.gov The mass spectrometer, a high-resolution instrument such as an Orbitrap, allows for the accurate mass measurements of the protonated or deprotonated molecules, facilitating their identification. nih.gov

The following table summarizes a typical UHPLC-MS method for the analysis of carbonyl metabolites.

| Parameter | Condition |

|---|---|

| UHPLC System | High-resolution, high-speed system |

| Column | ACQUITY BEH Phenyl (2.1 mm × 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q Exactive Focus Orbitrap) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

Gas Chromatography-Mass Spectrometry (GC/MS) in Related Oxidative Product Investigations

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov While 1,this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. nih.gov Trimethylsilylation, which involves the replacement of active hydrogens in hydroxyl groups with trimethylsilyl (TMS) groups, is a common derivatization method for polar compounds like hydroxy ketones. nih.gov

The resulting TMS derivatives are more amenable to GC separation and produce characteristic mass spectra that aid in their identification. nih.gov The electron ionization (EI) mass spectra of TMS derivatives often exhibit a prominent ion corresponding to the loss of a methyl group ([M-15]+), which is useful for determining the molecular weight of the derivatized analyte. nih.gov

In the context of oxidative product investigations, GC/MS has been used to identify a wide range of carbonyl compounds, including aldehydes and ketones. caf.ac.cn The separation is typically performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature programming of the GC oven allows for the separation of compounds with a range of boiling points.

The table below provides an example of a GC/MS method that could be adapted for the analysis of derivatized dihydroxybutanone and related oxidative products.

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 280°C |

| Injector Temperature | 250°C |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Theoretical and Computational Studies of Dihydroxybutanone Compounds

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to elucidate the reaction mechanisms of dihydroxybutanone compounds, particularly their atmospheric oxidation processes.

Detailed research has focused on the aqueous-phase oxidation mechanism of 3,4-dihydroxy-2-butanone (DHBO), a significant oxidation product of isoprene (B109036), initiated by various atmospheric radicals. researchgate.netresearchgate.net DFT calculations were employed to map out the potential energy surfaces of these reactions, identifying the most favorable pathways. The findings indicate that for the reaction with the hydroxyl radical (·OH), hydroxylation pathways are kinetically more favorable than dehydrogenation (H-abstraction) pathways, exhibiting lower free energy barriers of 2.3–5.4 kcal mol⁻¹. researchgate.net The total rate constant for the reaction of DHBO with the ·OH radical at 298 K was calculated to be 1.06 × 10¹⁰ M⁻¹ s⁻¹, which shows good agreement with experimental values. researchgate.net

Further DFT studies compared the reactivity of DHBO with different radicals prevalent in the tropospheric aqueous phase. researchgate.net The results established a clear trend in reactivity based on calculated rate constants: OH ≫ SO₄⁻ > NO₃. researchgate.net After the initial reaction with these radicals, the major products undergo further reactions, ultimately forming important secondary organic aerosol (SOA) precursors such as acetic acid and methylglyoxal. researchgate.net These computational studies provide a crucial reference for understanding the oxidation mechanisms of dihydroxycarbonyl compounds in the atmosphere and their contribution to SOA formation. researchgate.net

Table 1: Calculated Rate Constants for the Initial Reaction of 3,this compound (DHBO) with Atmospheric Radicals in the Aqueous Phase at 298 K

| Oxidant Radical | Calculated Rate Constant (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|

| Hydroxyl (·OH) | 1.20 × 10⁸ | researchgate.net |

| Sulfate (B86663) (SO₄⁻) | 8.51 × 10⁵ | researchgate.net |

| Nitrate (B79036) (NO₃) | 2.86 × 10⁵ | researchgate.net |

Molecular Dynamics Simulations for Enzyme-Substrate/Inhibitor Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org This technique is particularly valuable for studying the dynamic interactions between enzymes and their substrates or inhibitors, providing a detailed view of the conformational changes that occur during binding and catalysis. nih.govbiorxiv.org

In the context of dihydroxybutanone compounds, MD simulations have been instrumental in understanding the function of 3,this compound-4-phosphate synthase (DHBPS). nih.gov This enzyme catalyzes the conversion of D-ribulose 5-phosphate (Ru5P) to L-3,this compound-4-phosphate, a key step in the riboflavin (B1680620) biosynthesis pathway. nih.govnih.gov Although crystal structures of DHBPS were available, the mechanistic role of the essential Mg²⁺ ion was not fully understood. nih.gov

MD simulations of the DHBPS-Ru5P complex with Mg²⁺ revealed the pathway for the metal ion's entry from the solvent into the active site. nih.gov The simulations showed that the presence of Mg²⁺ in the active site constrains the conformational flexibility of the substrate (Ru5P) and reduces the movement of a region known as loop-2. nih.gov The study identified critical hydrogen bonds involving residues Thr-108, Gly-109, Val-110, Ser-111, and Asp-114 as being essential for the entry of Mg²⁺. nih.gov Furthermore, the simulations proposed that a loop from one monomer of the dimeric enzyme acts as a "lid," covering the active site of the other monomer. nih.govdntb.gov.ua These detailed insights into the dynamic functioning of DHBPS are crucial for understanding its catalytic mechanism. nih.gov

Table 2: Key Residues in DHBPS and Their Roles in Mg²⁺ and Substrate Interaction as Identified by Molecular Dynamics Simulations

| Residue(s) | Role | Reference |

|---|---|---|

| Thr-108, Asp-114 | Formation of a hydrogen bond between their side chains is crucial for creating space for Mg²⁺ to enter the active site. In silico mutations substantiated their importance. | nih.gov |

| Gly-109, Val-110, Ser-111 | Form hydrogen bonds with Thr-108 that are critical for the entry of Mg²⁺ into the active site. | nih.gov |

| Loop-2 | Flexibility is reduced upon Mg²⁺ binding, helping to order the active site. | nih.gov |

| Loop-4 | Proposed to act as a "lid" from one monomer that covers the active site of the adjacent monomer in the dimer. | nih.govdntb.gov.ua |

In Silico Approaches for Enzyme Inhibitor Design and Lead Molecule Identification

In silico methods are a cornerstone of modern rational drug design, encompassing techniques like molecular docking, virtual screening, and pharmacophore modeling to identify and optimize potential enzyme inhibitors. frontiersin.org These computational approaches are particularly powerful when applied to enzymes that are essential for pathogens but absent in humans, such as those in the riboflavin biosynthesis pathway. nih.gov

The detailed understanding of the 3,this compound-4-phosphate synthase (DHBPS) mechanism, enhanced by MD simulations, provides a solid foundation for the rational design of inhibitors. nih.gov By revealing the critical interactions and conformational changes required for catalysis, these computational studies highlight opportunities to design small molecules that can block the active site or prevent the necessary structural rearrangements. nih.govnih.gov

Another key enzyme in the pathway, lumazine (B192210) synthase (LS), utilizes the product of the DHBPS reaction, 3,this compound-4-phosphate, as one of its substrates. otago.ac.nznih.gov In silico screening has been employed to identify new inhibitors for LS. otago.ac.nz In one such study, the cyclic imide moiety, known to be important for substrate and inhibitor binding, was used as a pharmacophore to generate search queries. otago.ac.nz This approach led to the identification of approximately 14,000 potential hits from a database of over 5.3 million compounds, which could then be further evaluated for their inhibitory activity. otago.ac.nz These structure-based and ligand-based design strategies are essential for discovering lead molecules that can be developed into novel antimicrobial agents. frontiersin.orggjournals.org

Table 3: Application of In Silico Methods for Inhibitor Design Targeting Enzymes in the Riboflavin Pathway

| Target Enzyme | Computational Method | Goal of the Study | Reference |

|---|---|---|---|

| 3,this compound-4-phosphate synthase (DHBPS) | Molecular Dynamics (MD) Simulations | Elucidate the enzyme's functional mechanism to provide a basis for the rational design of novel inhibitors. | nih.gov |

| Lumazine Synthase (LS) | In silico screening using a pharmacophore model | Identify new potential lead compounds for inhibitor development from a large chemical database. | otago.ac.nz |

| DHBPS | Structural analysis of enzyme-inhibitor complexes | Understand the structural basis of competitive inhibition to guide the design of more potent inhibitors. | nih.gov |

Biotechnological and Antimicrobial Research Implications

3,4-Dihydroxy-2-butanone 4-Phosphate Synthase as a Promising Target for Antibiotic Development

3,this compound 4-phosphate synthase (DHBPS), an enzyme encoded by the ribB gene, is a critical component in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. nih.govresearchgate.net This enzyme catalyzes the conversion of D-ribulose 5-phosphate into L-3,this compound 4-phosphate and formate (B1220265). nih.govgenome.jp The significance of DHBPS as a drug target stems from the fact that this pathway is essential for the survival of many pathogenic bacteria but is absent in humans, who obtain riboflavin from their diet. nih.govnih.govfrontiersin.org This inherent difference provides a selective target for the development of new antibacterial agents.

The enzyme is a homodimer and requires a divalent cation, typically Mg2+, for its catalytic activity. researchgate.netgenome.jp The reaction it catalyzes is a key committed step in the biosynthesis of riboflavin. nih.gov In some bacteria, such as Mycobacterium tuberculosis, DHBPS exists as a bifunctional enzyme, fused with GTP cyclohydrolase II, another enzyme in the same pathway. nih.gov The essential nature of DHBPS has been demonstrated in various pathogens, including Mycobacterium, Salmonella, and Helicobacter species, making it an attractive target for broad-spectrum antibiotic development. nih.gov

| Enzyme | Gene | Function | Significance |

| 3,this compound 4-phosphate synthase (DHBPS) | ribB | Catalyzes the formation of L-3,this compound 4-phosphate from D-ribulose 5-phosphate. | Essential for riboflavin biosynthesis in many pathogens; absent in humans. nih.govresearchgate.netnih.gov |

Rational Design Strategies for Novel Antibacterial Agents

The development of novel antibacterial agents targeting DHBPS is heavily reliant on rational design strategies. These strategies are informed by a deep understanding of the enzyme's structure, active site architecture, and catalytic mechanism. frontiersin.orgresearchgate.net Advanced techniques such as X-ray crystallography have been employed to determine the three-dimensional structures of DHBPS from various pathogenic organisms, including Vibrio cholerae and Salmonella typhimurium. nih.govnih.gov

These structural insights, combined with kinetic studies, allow for the design of inhibitors that can specifically bind to the enzyme's active site and block its function. nih.gov Virtual screening and high-throughput screening methods are also utilized to identify potential inhibitory compounds from large chemical libraries. researchgate.net The detailed knowledge of the enzyme-substrate and enzyme-inhibitor interactions at a molecular level is crucial for the structure-based design of potent and selective antibiotics.

Discovery and Optimization of Lead Molecules for Pathogen Inhibition

A significant breakthrough in the pursuit of DHBPS inhibitors has been the identification and characterization of lead molecules. One such molecule is 4-phospho-D-erythronohydroxamic acid (4PEH). nih.gov Through kinetic and crystal structure analysis of DHBPS from Vibrio cholerae, researchers have demonstrated that 4PEH acts as a competitive inhibitor of the enzyme. nih.gov

The structural studies revealed that 4PEH binds to the active site of DHBPS in a manner similar to the natural substrate, D-ribulose 5-phosphate. nih.gov However, its chemical nature prevents the subsequent catalytic steps from occurring, effectively inhibiting the enzyme. nih.gov This discovery is significant as 4PEH serves as a valuable scaffold for the design and optimization of more potent and drug-like inhibitors. The process of lead optimization involves modifying the chemical structure of 4PEH to improve its binding affinity, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically effective antibiotic. Another identified inhibitor of DHBPS is the natural phytotoxin phosphonothrixin, which has shown herbicidal activity. researchgate.net

| Lead Molecule | Mechanism of Action | Significance in Drug Discovery |

| 4-phospho-D-erythronohydroxamic acid (4PEH) | Competitive inhibitor of DHBPS, mimicking the substrate D-ribulose 5-phosphate. nih.gov | Serves as a lead compound for the rational design and optimization of novel antibiotics targeting the riboflavin pathway. nih.gov |

| Phosphonothrixin | Competitive inhibitor of DHBPS with respect to its substrate D-ribose-5-phosphate. researchgate.net | A natural product identified as an inhibitor of the riboflavin biosynthesis enzyme. researchgate.net |

1,this compound (B91883) as an Intermediate in Organic Synthesis and Biotechnology

Beyond its phosphorylated form in the riboflavin pathway, 1,this compound is a valuable intermediate in the fields of organic synthesis and biotechnology. biosynth.comcymitquimica.com This monosaccharide has been utilized as a substrate in biological studies to investigate the microbial degradation of carbohydrates and the mechanisms of acetone (B3395972) metabolism. biosynth.comcymitquimica.com Its chemical structure, featuring both ketone and hydroxyl functional groups, makes it a versatile building block for the synthesis of more complex molecules.

In biotechnology, its role extends to being an intermediate in the biosynthesis of the amino acid threonine. lookchem.com Furthermore, engineered enzymatic reactions using enzymes like transketolase can produce 3,this compound from substrates like glycolaldehyde (B1209225) and pyruvate, highlighting its potential for biocatalytic production. biorxiv.org

Utilization as a Research Tool in Fundamental Metabolic Pathway Investigations

The compound 1,this compound also serves as a crucial research tool for the fundamental investigation of metabolic pathways. biosynth.com It has been used as a standard for measuring the activity of the enzyme transketolase, which is a key player in the pentose (B10789219) phosphate (B84403) pathway. lookchem.com This application is vital for understanding the intricate network of metabolic reactions within cells. Moreover, studies have shown that 1,this compound can inhibit enzymes involved in carbohydrate synthesis, such as hexokinase and phosphofructokinase, providing a tool to probe the regulation of glycolysis. biosynth.comcymitquimica.com

Future Directions and Emerging Research Opportunities

Elucidating Uncharted Enzymatic Pathways Involving Dihydroxybutanone Metabolites

The primary known metabolic role of a 3,4-dihydroxy-2-butanone derivative is as an intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2). Specifically, 3,this compound 4-phosphate is a key precursor for the xylene ring of riboflavin. wikipedia.org This conversion is catalyzed by the enzyme 3,this compound 4-phosphate synthase (DHBP synthase), also known as RibB, which transforms D-ribulose 5-phosphate into formate (B1220265) and 3,this compound 4-phosphate. wikipedia.orgnih.gov While this pathway is well-established, significant opportunities exist to explore uncharted enzymatic processes involving dihydroxybutanone and its metabolites.

Future research should focus on identifying and characterizing alternative metabolic fates of 3,this compound and its phosphorylated form. For instance, research has shown that an enzyme from tomato (Lycopersicon esculentum) can phosphorylate both enantiomers of 3,this compound. nih.gov This enzyme shows homology to dihydroxyacetone kinases, suggesting that pathways beyond riboflavin synthesis might utilize this compound. nih.gov Investigating the physiological role of such enzymes in plants and other organisms could reveal novel metabolic networks.

Furthermore, the regulation of DHBP synthase itself warrants deeper investigation. In the filamentous fungus Ashbya gossypii, a notable overproducer of riboflavin, the expression of the gene encoding DHBP synthase (RIB3) increases significantly during the stationary phase of growth, correlating with the period of maximum riboflavin production. nih.gov This suggests a complex transcriptional regulation mechanism that is not fully understood. nih.gov Elucidating the signaling pathways and transcription factors that control the expression of DHBP synthase and other related enzymes could uncover new layers of metabolic control. Research into the transcriptional regulation of DHBP synthase provides insight into how the flux through the riboflavin pathway is controlled, which is crucial for understanding the broader metabolic integration of dihydroxybutanone metabolites. nih.govresearchgate.net

Advanced Structural Characterization of Dihydroxybutanone-Modifying Enzyme Complexes

The enzyme 3,this compound 4-phosphate synthase (DHBP synthase) has been a subject of significant structural study, providing a solid foundation for future advanced characterization. nih.gov Crystal structures of DHBPS from various organisms, including Vibrio cholerae, Escherichia coli, and Mycobacterium tuberculosis, reveal that it functions as a homodimer. nih.govresearchgate.net The active site is located at the interface between the two monomers. nih.gov

Emerging research opportunities lie in moving beyond static crystal structures to understand the dynamic nature of these enzyme complexes. The catalytic mechanism proposed for DHBPS involves several complex steps, including enolization, a 1,2-shift, dehydration, and skeletal rearrangement. nih.govacs.org Advanced techniques, such as time-resolved crystallography and cryo-electron microscopy, could be employed to capture transient intermediate states of the enzyme during catalysis. Studies using time-dependent soaks of crystals with metal ions and substrate have already begun to reveal these crucial transient chemical states in the RibB mechanism. acs.org

| Enzyme/Complex | Organism | PDB ID(s) | Key Structural Features |

| DHBPS (apo form) | Vibrio cholerae | 4P6P | Homodimer, open conformation of active site loops. nih.gov |

| DHBPS with Ru5P | Vibrio cholerae | 4P6C | Substrate binding induces a conformational change to a closed state. nih.gov |

| DHBPS with Ru5P + Zn²⁺ | Vibrio cholerae | 4P8J | Reveals the position of a second metal ion involved in catalysis. nih.gov |

| DHBPS with inhibitor 4PEH | Vibrio cholerae | 4P6D | Inhibitor binds similarly to the substrate, preventing intermediate formation. nih.gov |

| Bifunctional DHBPS/GCHII | Mycobacterium tuberculosis | 4P77 | Fused domains, providing a model for channeling intermediates. nih.gov |

Development of Next-Generation Inhibitors Targeting Microbial Riboflavin Biosynthesis

The riboflavin biosynthesis pathway is an attractive target for the development of novel antimicrobial agents. This pathway is essential for the survival of many pathogenic bacteria and fungi, but it is absent in humans, who obtain riboflavin from their diet. nih.govfrontiersin.orgnih.gov This inherent difference allows for the design of inhibitors that are selective for microbial enzymes, minimizing potential toxicity to the host. frontiersin.orgnih.gov The enzymes involved in this pathway, including DHBP synthase, are considered promising targets for new antibacterial drugs to combat rising antibiotic resistance. nih.govfrontiersin.orgnih.gov

Significant progress has been made in identifying inhibitors of DHBP synthase. One such example is 4-phospho-d-erythronohydroxamic acid (4PEH), a substrate analog of D-ribulose 5-phosphate. nih.gov Kinetic and structural studies have demonstrated that 4PEH acts as a competitive inhibitor of DHBP synthase from Vibrio cholerae. nih.govresearchgate.net The crystal structure of the enzyme in complex with 4PEH revealed that the inhibitor occupies the active site and interacts with the enzyme similarly to the natural substrate, but is unable to form a key intermediate required for the reaction to proceed. nih.gov

The development of next-generation inhibitors will heavily rely on structure-based drug design. The availability of high-resolution crystal structures of DHBP synthase, both in its apo form and in complex with substrates and inhibitors, provides a detailed blueprint of the active site. nih.gov This structural information can be used to computationally design and synthesize novel molecules with improved potency and specificity. Future research should focus on:

Optimizing lead compounds: Modifying the structure of known inhibitors like 4PEH to enhance their binding affinity and pharmacokinetic properties.

Exploring different inhibitor classes: Moving beyond substrate analogs to identify allosteric inhibitors that bind to sites other than the active site, potentially offering a different mechanism of action and avoiding cross-resistance.

Targeting bifunctional enzymes: Designing inhibitors that can simultaneously engage with both the DHBP synthase and GTP cyclohydrolase II domains of the bifunctional enzymes found in certain pathogens, which could lead to highly potent and specific drugs. nih.gov

| Inhibitor | Target Enzyme | Mechanism of Action | Significance |

| 4-phospho-d-erythronohydroxamic acid (4PEH) | 3,this compound 4-phosphate synthase (DHBPS) | Competitive inhibitor; substrate analog of D-ribulose 5-phosphate. nih.gov | A validated lead molecule for designing novel antibiotics targeting the riboflavin pathway. nih.gov |

| Phosphomethylphosphonic acid guanyl ester (GMPCPP) | GTP cyclohydrolase II (GCH II) | Competitive inhibitor; substrate analog of GTP. frontiersin.orgnih.gov | Demonstrates the feasibility of targeting other enzymes in the riboflavin pathway. frontiersin.orgnih.gov |

Comprehensive Analysis of Dihydroxybutanone Role in Environmental Chemistry and Atmospheric Processes

Beyond its role in biochemistry, 3,this compound (DHBO) is a significant compound in environmental and atmospheric chemistry. It has been identified as a major oxidation product of isoprene-derived epoxydiols (IEPOX), which are key compounds in the formation of atmospheric aerosols. researchgate.net The oxidation of DHBO in the tropospheric aqueous phase (e.g., in clouds and fog droplets) is an important pathway for the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. researchgate.net

The atmospheric degradation of DHBO is primarily driven by reactions with oxidants such as the hydroxyl radical (OH), sulfate (B86663) radical (SO₄⁻), and nitrate (B79036) radical (NO₃). researchgate.net Theoretical studies using density functional theory (DFT) have elucidated the aqueous oxidation mechanism of DHBO. The reactivity of these oxidants with DHBO follows the trend: OH >> SO₄⁻ > NO₃. researchgate.net The reaction with the OH radical is particularly rapid and leads to the formation of products like acetic acid and methylglyoxal, which are themselves important SOA precursors. researchgate.net This transformation process increases the oxygen-to-carbon (O/C) ratio of the resulting aerosol, affecting its physical and chemical properties. researchgate.net

Future research in this area should aim for a more comprehensive understanding of the role of DHBO in atmospheric processes. This includes:

Experimental validation: Conducting laboratory experiments to confirm the theoretically predicted reaction mechanisms and kinetics. This is crucial for accurately modeling SOA formation in the atmosphere.

Field measurements: Developing analytical methods to detect and quantify DHBO and its oxidation products in ambient air and aerosol samples from various environments. This would help to assess the real-world importance of these chemical pathways.

Photolysis studies: Investigating the role of photolysis in the degradation of DHBO, as many carbonyl compounds are known to be removed from the atmosphere via photochemical reactions. researchgate.net

Modeling impacts: Incorporating the detailed chemistry of DHBO into regional and global atmospheric models to better predict SOA formation and its effects on climate and human health.

| Oxidant | Calculated Rate Constant (k) at 298 K | Relative Reactivity |

| Hydroxyl Radical (OH) | 1.20 × 10⁸ L mol⁻¹ s⁻¹ researchgate.net | High |

| Sulfate Radical (SO₄⁻) | 8.51 × 10⁵ L mol⁻¹ s⁻¹ researchgate.net | Medium |

| Nitrate Radical (NO₃) | 2.86 × 10⁵ L mol⁻¹ s⁻¹ researchgate.net | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.